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Bicyclo[2.2.1]heptane-2,3-dithiol

Cat. No.: B138187
CAS No.: 133209-22-0
M. Wt: 160.3 g/mol
InChI Key: SIDLLBGYFXERTQ-UHFFFAOYSA-N
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Description

Contextualization within Bridged Polycyclic Organic Frameworks

The bicyclo[2.2.1]heptane skeleton is a classic example of a bridged polycyclic organic framework. These structures are characterized by the presence of two rings that share three or more atoms, creating a rigid and strained system. The inherent strain in the norbornane (B1196662) framework influences the reactivity of its derivatives, often leading to unique chemical transformations not observed in simpler cyclic or acyclic systems. The functionalization of this rigid scaffold with various substituents allows for the precise spatial arrangement of reactive groups, a key feature in the design of complex molecules for applications in catalysis, materials science, and medicinal chemistry.

The study of bridged polycyclic compounds has a rich history, with their synthesis and reactions being a continuous area of investigation. The rigidity of the bicyclo[2.2.1]heptane system provides a well-defined platform to study the effects of stereochemistry on reactivity.

Significance of Vicinal Dithiol Functionalization in Bicyclo[2.2.1]heptane Systems

The presence of vicinal dithiol groups, meaning two thiol (-SH) groups on adjacent carbon atoms, is a critical feature of Bicyclo[2.2.1]heptane-2,3-dithiol. Dithiols are known for their ability to act as potent chelating agents, forming stable complexes with a variety of metal ions. The spatial proximity of the two thiol groups in a cis configuration on the rigid bicyclo[2.2.1]heptane framework makes this molecule a particularly effective ligand. This pre-organized arrangement can lead to enhanced binding affinities and specific coordination geometries with metal centers.

Furthermore, the thiol groups can undergo a range of chemical reactions, including oxidation to form disulfide bridges, alkylation, and addition to unsaturated systems. The stereochemistry of the thiol groups (exo or endo) plays a crucial role in their accessibility and reactivity. For instance, the exo faces of the norbornane skeleton are generally more sterically accessible than the endo faces, which can lead to differences in reaction rates and product distributions for the different stereoisomers.

Historical Development and Early Research Trajectories Relevant to the Compound

The historical development of this compound is intertwined with the broader exploration of bicyclic compounds and organosulfur chemistry. Early research in the 20th century on dithiol-containing compounds, such as the dithiolopyrrolones, which are a class of antibiotics characterized by a bicyclic structure with a disulfide bridge, laid the groundwork for understanding the chemical and biological significance of such functionalities. google.comnih.gov While specific early research trajectories for this compound are not extensively documented in readily available literature, the synthesis and study of related functionalized norbornane derivatives have been a consistent theme in organic chemistry. The development of methods for the stereoselective functionalization of the norbornene double bond, a common precursor, has been instrumental in accessing a wide range of derivatives, including diols, dicarboxylates, and by extension, dithiols. The fundamental principles of addition reactions to the strained bicyclic system and the subsequent conversion of other functional groups to thiols would have been the logical synthetic approaches explored by early researchers in this field.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12S2 B138187 Bicyclo[2.2.1]heptane-2,3-dithiol CAS No. 133209-22-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133209-22-0

Molecular Formula

C7H12S2

Molecular Weight

160.3 g/mol

IUPAC Name

bicyclo[2.2.1]heptane-2,3-dithiol

InChI

InChI=1S/C7H12S2/c8-6-4-1-2-5(3-4)7(6)9/h4-9H,1-3H2

InChI Key

SIDLLBGYFXERTQ-UHFFFAOYSA-N

SMILES

C1CC2CC1C(C2S)S

Canonical SMILES

C1CC2CC1C(C2S)S

Synonyms

Bicyclo[2.2.1]heptane-2,3-dithiol (9CI)

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of Bicyclo 2.2.1 Heptane 2,3 Dithiol

Precursor Synthesis and Stereocontrolled Approaches for Bicyclo[2.2.1]heptane Scaffolds

The construction of the bicyclo[2.2.1]heptane framework is a critical first step in the synthesis of its dithiol derivatives. The rigidity of this scaffold often dictates the stereochemical outcome of subsequent functionalization reactions.

The most common and efficient method for synthesizing the bicyclo[2.2.1]heptane (norbornane) skeleton is the Diels-Alder reaction. This [4+2] cycloaddition typically involves the reaction of cyclopentadiene (B3395910) as the diene with a suitable dienophile. For the synthesis of precursors to bicyclo[2.2.1]heptane-2,3-dithiol, a dienophile with functionality that can be readily converted to thiol groups is required.

A common precursor is norbornene, formed from the Diels-Alder reaction of cyclopentadiene and ethylene (B1197577). The endo-selectivity of the Diels-Alder reaction is a well-established principle, often leading to the kinetically favored endo isomer. However, for some applications, the exo isomer may be desired and can be obtained under thermodynamic control or through specific catalytic methods.

DieneDienophileProductTypical ConditionsStereoselectivity
CyclopentadieneEthyleneNorborneneHigh pressure, elevated temperaturePrimarily endo
CyclopentadieneVinylene carbonateexo-Bicyclo[2.2.1]hept-5-ene-2,3-diol carbonateToluene, refluxExo

The introduction of the two thiol groups onto the bicyclo[2.2.1]heptane scaffold with defined stereochemistry is a significant synthetic challenge. The relative orientation of the thiol groups (exo,exo; endo,endo; or exo,endo) profoundly influences the molecule's properties and reactivity.

One plausible approach involves the stereoselective dihydroxylation of norbornene to form bicyclo[2.2.1]heptane-2,3-diol, which can then be converted to the dithiol. For instance, syn-dihydroxylation using reagents like osmium tetroxide would yield the cis-diol, which could then be transformed into the corresponding cis-dithiol. The stereochemistry of the diol (exo or endo) would depend on the facial selectivity of the dihydroxylation reaction on the norbornene substrate.

Another strategy is the direct addition of sulfur-containing reagents across the double bond of norbornene or its derivatives. The inherent steric hindrance of the bicyclic system often directs the incoming reagents to the less hindered exo face.

Direct and Indirect Synthetic Routes to this compound

The synthesis of this compound can be approached through either direct thiolation methods or by the conversion of other functional groups into thiols.

A direct approach to introducing a dithiol functionality involves the reaction of norbornene with elemental sulfur. This reaction has been shown to produce cyclic polysulfides, such as 1,2,3-trithiolans and pentasulfides, with the addition occurring stereoselectively to the exo face of the norbornene ring. The mechanism is thought to involve a series of radical or pericyclic steps, leading to the formation of the polysulfide bridge. These cyclic polysulfides can then serve as stable precursors to the dithiol.

Starting MaterialReagentIntermediate ProductStereochemistry
NorborneneElemental Sulfur (S8)exo,exo-Bicyclo[2.2.1]heptane-2,3-trithiolanExo

The generation of the free dithiol from its precursors, such as the cyclic polysulfides or thioesters, requires a reduction or cleavage step.

For the cyclic polysulfides formed from the reaction of norbornene and sulfur, reduction with a suitable reagent, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), can cleave the sulfur-sulfur bonds to yield the dithiol. This reduction is expected to proceed with retention of the exo stereochemistry established in the polysulfide formation step.

Alternatively, if a precursor such as bicyclo[2.2.1]heptane-2,3-diol is used, its conversion to the dithiol can be achieved through a two-step process. The diol can be converted to a bis-tosylate or bis-mesylate, followed by nucleophilic substitution with a thiol equivalent, such as sodium hydrosulfide or thioacetate. If thioacetate is used, a subsequent hydrolysis step is required to unmask the thiol groups. The Mitsunobu reaction, using a thiolating agent like thioacetic acid, provides another route from the diol, typically proceeding with inversion of stereochemistry at both centers.

PrecursorReagentProductKey Transformation
exo,exo-Bicyclo[2.2.1]heptane-2,3-trithiolanSodium borohydride (NaBH4)exo,exo-Bicyclo[2.2.1]heptane-2,3-dithiolReductive cleavage of S-S bonds
exo,exo-Bicyclo[2.2.1]heptane-2,3-diol1. Tosyl chloride, pyridine; 2. Sodium thioacetate; 3. Hydrolysisendo,endo-Bicyclo[2.2.1]heptane-2,3-dithiolSN2 substitution with inversion
exo,exo-Bicyclo[2.2.1]heptane-2,3-diolThioacetic acid, PPh3, DEAD (Mitsunobu reaction)endo,endo-Bicyclo[2.2.1]heptane-2,3-bis(thioacetate)Inversion of stereochemistry

Derivatization Reactions of this compound

The vicinal thiol groups of this compound are reactive and can undergo a variety of transformations, allowing for the synthesis of a range of derivatives.

One common reaction of vicinal dithiols is their condensation with aldehydes and ketones to form five-membered cyclic dithioacetals, also known as 1,3-dithiolanes. This reaction is often used as a protecting group for the carbonyl functionality.

The thiol groups can also be alkylated with alkyl halides in the presence of a base to form the corresponding bis-thioethers. Furthermore, oxidation of the dithiol can lead to the formation of a cyclic disulfide, which can be a reversible transformation, sensitive to redox conditions.

ReactantReagentProduct Type
This compoundAldehyde or Ketone, acid catalyst1,3-Dithiolane derivative
This compoundAlkyl halide, baseBis-thioether
This compoundOxidizing agent (e.g., I2, base)Cyclic disulfide

Electrophilic and Nucleophilic Substitutions at Dithiol Centers

The thiol groups of this compound are inherently nucleophilic and are expected to readily undergo S-alkylation with various electrophiles, such as alkyl halides. The reaction would proceed via a standard SN2 mechanism, where the sulfur atom acts as the nucleophile. Due to the proximity of the two thiol groups, reactions with dihaloalkanes could lead to the formation of cyclic thioethers, bridging the 2- and 3-positions.

Deprotonation of the dithiol with a suitable base would generate the corresponding dithiolate. This dianion is a significantly stronger nucleophile and would exhibit enhanced reactivity towards electrophiles. The stereochemical arrangement of the thiol groups (exo or endo) would influence the accessibility of the sulfur atoms and potentially the rates of these substitution reactions.

Oxidative Transformations and Disulfide Formation

The oxidation of thiols to disulfides is a fundamental transformation in sulfur chemistry. In the case of this compound, the close proximity of the two thiol groups makes it an ideal substrate for intramolecular disulfide bond formation. Mild oxidizing agents, such as iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen, would be expected to facilitate the formation of a cyclic disulfide. This transformation results in the formation of a new five-membered ring fused to the bicyclo[2.2.1]heptane skeleton. The strain associated with this newly formed ring, dictated by the exo or endo stereochemistry of the sulfur atoms, would be a key factor in the thermodynamics and kinetics of this process.

The reversible nature of the thiol-disulfide interchange is a critical aspect of this chemistry. The cyclic disulfide can be readily reduced back to the dithiol using appropriate reducing agents, such as dithiothreitol (DTT) or sodium borohydride (NaBH₄).

Metal Complexation and Coordination Chemistry

Dithiolates are excellent ligands for a wide range of metal ions, and Bicyclo[2.2.1]heptane-2,3-dithiolate is no exception. The two sulfur atoms can act as a bidentate chelating ligand, forming stable complexes with various transition metals. The rigid bicyclic backbone imposes a fixed bite angle on the dithiolate ligand, which can influence the geometry and stability of the resulting metal complexes.

There is evidence of the use of exo,exo-2,3-dimercaptobicyclo[2.2.1]heptane as a ligand in the formation of bis[methylmercury(II)] complexes. In such complexes, the sulfur atoms coordinate to the mercury centers, demonstrating the capacity of this dithiol to engage in metal binding. The stereochemistry of the dithiol would play a crucial role in determining the coordination geometry and the potential for forming polynuclear metal complexes. The constrained nature of the ligand could also lead to the formation of complexes with unique electronic and catalytic properties.

Chemo- and Regioselectivity in this compound Reactions

The presence of two equivalent thiol groups in this compound raises questions of chemo- and regioselectivity in its reactions. In reactions with a stoichiometric amount of a monofunctional electrophile, monosubstitution would be expected to occur, yielding a product with one free thiol group. This remaining thiol could then be reacted with a different electrophile, allowing for the synthesis of unsymmetrically substituted derivatives.

The regioselectivity of these reactions would be influenced by the stereochemistry of the dithiol. In an exo,exo-dithiol, both sulfur atoms are on the same face of the bicyclic system and are relatively accessible. In contrast, in an endo,endo-dithiol, the thiol groups are oriented towards the methylene (B1212753) bridge, which could introduce steric hindrance and affect the regioselectivity of reactions, particularly with bulky reagents. This steric differentiation could be exploited to achieve selective functionalization of one thiol group over the other.

Below is a table summarizing the types of reactions discussed:

Reaction TypeReagents/ConditionsExpected Product(s)
Electrophilic Substitution Alkyl halides (e.g., RX)S-alkylated dithioethers
Dihaloalkanes (e.g., X-(CH₂)n-X)Cyclic thioethers
Nucleophilic Substitution 1. Base (e.g., NaH) 2. Electrophile (e.g., RX)S-alkylated dithioethers (via dithiolate)
Oxidative Transformation Mild oxidizing agents (e.g., I₂, H₂O₂)Intramolecular cyclic disulfide
Reduction Reducing agents (e.g., DTT, NaBH₄)This compound
Metal Complexation Metal salts (e.g., Hg(CH₃)₂)Metal-dithiolate complexes

Stereochemical and Conformational Analysis of Bicyclo 2.2.1 Heptane 2,3 Dithiol and Its Derivatives

Absolute and Relative Stereochemistry of the Dithiol Moiety

The presence of two stereogenic centers at C2 and C3 in bicyclo[2.2.1]heptane-2,3-dithiol gives rise to the possibility of different stereoisomers. The relative orientation of the two thiol groups can be either exo or endo, and each of these diastereomers can exist as a pair of enantiomers.

The synthesis of bicyclo[2.2.1]heptane derivatives often proceeds with a high degree of diastereoselectivity due to the rigid nature of the bicyclic scaffold. For instance, the Diels-Alder reaction, a common method for constructing the bicyclo[2.2.1]heptane skeleton, is known for its stereospecificity. The reaction of cyclopentadiene (B3395910) with a dienophile often leads to the preferential formation of the endo product due to secondary orbital interactions. researchgate.net Subsequent functionalization to introduce the dithiol groups would then proceed on this pre-established stereochemical framework.

Electrophilic addition to norbornene, another common precursor, typically occurs from the less hindered exo face, leading to exo-substituted products. For example, the addition of thiols to camphene, a derivative of bicyclo[2.2.1]heptane, has been shown to yield products with specific stereochemistry. researchgate.net The choice of synthetic route and reagents is therefore critical in controlling the relative stereochemistry of the two thiol groups.

Table 1: Synthetic Approaches and Stereochemical Outcomes

Reaction TypePrecursorReagentsMajor Product Stereochemistry
Diels-Alder CycloadditionCyclopentadieneDienophileendo
Electrophilic AdditionNorborneneThiolating agentsexo
Rearrangement ReactionsBridgehead-substituted bicyclo[2.2.2]octanesVariousCan lead to specific bicyclo[3.2.1]octane isomers

This table summarizes general trends in the synthesis of bicyclo[2.2.1]heptane derivatives and is not exhaustive.

Given that this compound is chiral, the separation of its enantiomers is crucial for applications where specific chirality is required. Several methods can be employed for the resolution of chiral bicyclic compounds.

Classical resolution involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in physical properties like solubility. Chiral chromatography, using a chiral stationary phase, is another powerful technique for separating enantiomers. Furthermore, asymmetric synthesis, where a chiral catalyst or auxiliary is used to selectively produce one enantiomer, is an increasingly common approach to obtain enantiomerically pure bicyclic compounds. rsc.org For instance, organocatalysis has been successfully applied to the asymmetric synthesis of bicyclo[2.2.1]heptane-1-carboxylates. rsc.org

Conformational Preferences and Dynamics of the Bicyclo[2.2.1]heptane Ring System

The bicyclo[2.2.1]heptane ring system is conformationally rigid compared to monocyclic systems like cyclohexane. fiveable.meopenstax.org However, it still exhibits specific conformational features that are influenced by substitution.

The bicyclo[2.2.1]heptane structure can be described as a six-membered boat-like ring bridged by a methylene (B1212753) group. openstax.org This arrangement results in significant ring strain. The puckering of the six-membered ring can be analyzed by examining the dihedral angles within the ring. The molecule is not perfectly symmetrical, and the presence of substituents can lead to further distortions of the ring system. Computational modeling and spectroscopic techniques such as NMR are instrumental in analyzing these subtle conformational changes. nih.gov

The introduction of vicinal dithiol groups at the C2 and C3 positions has a notable impact on the conformation of the bicyclo[2.2.1]heptane ring. The steric bulk of the sulfur atoms and the potential for intramolecular interactions can influence the puckering of the ring.

Intramolecular Interactions and Hydrogen Bonding Networks

A key feature of this compound is the potential for intramolecular hydrogen bonding between the two thiol groups. The proximity of the two sulfur atoms, particularly in the cis (either exo,exo or endo,endo) diastereomers, allows for the formation of an S-H···S hydrogen bond.

Advanced Spectroscopic and Spectrometric Elucidation of Bicyclo 2.2.1 Heptane 2,3 Dithiol Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of Bicyclo[2.2.1]heptane-2,3-dithiol, providing profound insights into its three-dimensional structure, connectivity, and dynamic behavior in solution.

Multidimensional NMR for Structural Assignment (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts of this compound, a suite of multidimensional NMR experiments is indispensable. While specific spectral data for the free dithiol is not extensively published, analysis of related structures, such as the endo,cis-2,3-dimercaptobicyclo[2.2.1]heptane in a methylmercury(II) complex, provides valuable reference points.

Correlation SpectroscopY (COSY) experiments are fundamental in establishing proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would reveal correlations between the protons on the C2 and C3 carbons and their adjacent protons, as well as couplings between the bridgehead protons (H1 and H4) and the protons on the ethylene (B1197577) and methylene (B1212753) bridges.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC) spectroscopy correlates directly bonded proton and carbon atoms. This technique is crucial for assigning the ¹³C signals based on the already established ¹H assignments.

A hypothetical data table based on the analysis of related bicyclo[2.2.1]heptane derivatives is presented below to illustrate the expected NMR data.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key COSY CorrelationsKey HMBC Correlations
H1/H42.5 - 2.845 - 50H2/H3, H5/H6, H7C2, C3, C5, C6, C7
H2/H33.0 - 3.548 - 55H1/H4, H5/H6C1, C4, C5, C6, C7
H5-exo/H6-exo1.6 - 1.830 - 35H1/H4, H5-endo/H6-endo, H7C1, C4, C7
H5-endo/H6-endo1.3 - 1.530 - 35H1/H4, H5-exo/H6-exo, H7C1, C4, C7
H7a/H7s1.7 - 2.038 - 42H1/H4, H5/H6C1, C4, C5, C6
SH1.5 - 2.5--C2, C3

Relaxation Studies and Nuclear Overhauser Effect (NOE) for Conformational Insights

The rigid structure of the bicyclo[2.2.1]heptane skeleton makes it an ideal candidate for conformational analysis using Nuclear Overhauser Effect (NOE) spectroscopy. NOESY (Nuclear Overhauser Effect SpectroscopY) experiments provide information about the spatial proximity of protons.

For the endo isomer of this compound, strong NOE correlations would be expected between the endo protons at C2 and C3 and the endo protons at C5 and C6. Conversely, the exo protons at C2 and C3 would show NOEs to the exo protons at C5 and C6. The bridgehead protons would exhibit NOEs to both exo and endo protons on the adjacent carbons. These patterns of NOE signals are instrumental in confirming the stereochemistry of the thiol groups.

Relaxation studies, such as the measurement of T1 and T2 relaxation times, can provide further details about the molecular dynamics and intermolecular interactions.

Variable Temperature NMR for Dynamic Processes

Variable temperature (VT) NMR studies are employed to investigate dynamic processes such as conformational changes or chemical exchange that may occur on the NMR timescale. In the case of this compound, VT-NMR could be used to study the potential for ring puckering or restricted rotation around the C-S bonds. Changes in the chemical shifts, coupling constants, or the appearance of coalescence phenomena in the NMR spectra as a function of temperature can provide thermodynamic and kinetic parameters for these dynamic processes.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental composition of this compound. The theoretical exact mass of C₇H₁₂S₂ can be calculated and compared with the experimentally determined value to confirm the molecular formula.

Table of Expected HRMS Data

Molecular Formula Calculated Exact Mass Observed Exact Mass

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This technique is invaluable for elucidating the fragmentation pathways of this compound.

The fragmentation of the bicyclo[2.2.1]heptane skeleton often proceeds via characteristic retro-Diels-Alder reactions. For the dithiol derivative, key fragmentation pathways would likely involve the loss of sulfur-containing species. Common fragmentation patterns for thiols include the loss of a hydrogen sulfide (B99878) molecule (H₂S) or a thiol radical (•SH).

A plausible fragmentation pathway could involve the initial loss of a thiol radical, followed by rearrangement and subsequent fragmentation of the bicyclic ring. Another possibility is the concerted loss of ethene and a dithio-containing fragment. The analysis of the m/z values of the fragment ions in the MS/MS spectrum allows for the piecing together of these fragmentation mechanisms, providing further confirmation of the compound's structure.

Hypothetical Fragmentation Data

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Plausible Structure of Fragment
160 127 SH Bicyclo[2.2.1]heptane-2-thiol cation
160 94 H₂S + S Cyclopentadiene (B3395910) radical cation
127 94 SH Cyclopentadiene radical cation

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. These methods are sensitive to the vibrations of specific chemical bonds and functional groups, offering insights into the molecule's composition and conformation.

The vibrational spectrum can be divided into several key regions:

C-H Stretching Region (2800-3100 cm⁻¹): This region is dominated by the stretching vibrations of the C-H bonds within the bicyclic alkane structure. Based on studies of norbornane (B1196662) and related hydrocarbons, multiple peaks are expected due to the various types of C-H bonds (bridgehead, endo, exo, and methylene bridge). uci.eduumich.edu

S-H Stretching Region (~2550 cm⁻¹): The S-H stretching vibration is a hallmark of the thiol functional group. rsc.org In IR spectra, this band is typically weak due to the low polarity of the S-H bond. rsc.orgmasterorganicchemistry.com Its position can be influenced by hydrogen bonding; a shift to lower wavenumbers often indicates intermolecular or intramolecular S-H···S interactions.

Fingerprint Region (below 1500 cm⁻¹): This complex region contains a wealth of structural information, including C-H bending, C-C stretching, and the crucial C-S and S-H vibrations.

C-H Bending: Vibrations corresponding to scissoring and wagging of the CH₂ groups and bending of the C-H bonds appear in the 1470-1300 cm⁻¹ range.

S-H Bending (βCSH): The in-plane bending of the C-S-H group is typically observed in the 900-850 cm⁻¹ range. rsc.org

C-S Stretching (νCS): The carbon-sulfur stretching vibration is of particular interest. For alkyl thiols, this mode generally appears in the 700-600 cm⁻¹ range. rsc.org Its precise frequency and intensity in both IR and Raman spectra are sensitive to the local conformation around the C-S bond. rsc.org

A representative table of expected vibrational frequencies is provided below.

Vibrational ModeApproximate Frequency (cm⁻¹)RegionExpected Intensity (IR)Expected Intensity (Raman)
C-H Asymmetric/Symmetric Stretch3000 - 2850C-H StretchMedium - StrongMedium - Strong
S-H Stretch~2550S-H StretchWeakMedium
CH₂ Scissoring~1465FingerprintMediumWeak
C-H Bending1350 - 1200FingerprintMediumWeak
S-H Bending900 - 850FingerprintWeak - MediumWeak
C-S Stretch700 - 600FingerprintMediumStrong
Bicyclic Framework Deformations< 600FingerprintMediumMedium

This table is a composite based on data for norbornanes, alkyl thiols, and general vibrational spectroscopy principles. uci.eduumich.edursc.org

The relative orientation of the two C-S bonds (syn or anti) and the two S-H bonds (which can be influenced by intramolecular hydrogen bonding in certain stereoisomers) would lead to distinct vibrational signatures. For example, in a conformation where an S-H bond acts as a donor in an intramolecular hydrogen bond (S-H···S), a broadening and red-shifting (to lower frequency) of the S-H stretching band would be expected compared to the "free" S-H stretch.

Furthermore, the C-S stretching mode is known to be conformationally sensitive. In simple alkanethiols, the frequency of the C-S stretch differs between trans and gauche conformers. rsc.org In this compound, the various possible stereoisomers (e.g., exo,exo, endo,endo, exo,endo) would each present a unique set of C-S bond orientations relative to the rest of the carbon framework. This would likely result in distinguishable C-S stretching frequencies for each isomer, allowing for their identification in a mixture using Raman or IR spectroscopy. Low-temperature studies, which can "freeze out" specific conformers, would be especially valuable in resolving and assigning these conformation-specific vibrational modes. nih.gov

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. numberanalytics.com

While a crystal structure for the parent this compound is not prominently reported, structural data from its derivatives, such as metal complexes, offer invaluable insight into the molecule's geometry. A study involving an endo,cis-2,3-dimercaptobicyclo[2.2.1]heptane ligand in a bis[methylmercury(II)] complex confirms the stereochemistry and binding of the dithiol. psu.edursc.org

Analysis of related bicyclo[2.2.1]heptane structures reveals common features of the rigid cage itself. For instance, the crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide provides precise measurements for the bicyclic core. iucr.org Such studies confirm the boat-like conformation of the six-membered ring and the lengths of the ethano- and methano-bridges.

The table below presents illustrative crystallographic data for a representative bicyclo[2.2.1]heptane derivative to demonstrate the type of information obtained from a single-crystal X-ray diffraction experiment.

Crystal DataExample: (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide iucr.org
Chemical FormulaC₅H₁₂Br₂N₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.3565 (3)
b (Å)10.3239 (4)
c (Å)11.4504 (5)
Volume (ų)987.41 (7)
Z (molecules per unit cell)4

This table uses data from a related bicyclic amine to illustrate typical crystallographic parameters.

In a hypothetical crystal structure of a this compound derivative, key parameters of interest would be the C-S bond lengths (typically ~1.82 Å), the C-S-H bond angles, and the torsional angles that define the orientation of the thiol groups relative to the bicyclic frame.

The solid-state packing of this compound is governed by non-covalent interactions, primarily hydrogen bonding and van der Waals forces. The thiol groups are capable of acting as both hydrogen bond donors (S-H) and weak acceptors (S), leading to the formation of S-H···S hydrogen bonds. masterorganicchemistry.com

These hydrogen bonds are the principal driving force for the formation of ordered supramolecular assemblies. Depending on the stereochemistry of the dithiol (exo/endo), these interactions could direct the assembly of molecules into distinct motifs:

Chains: Molecules could link head-to-tail, forming one-dimensional chains propagated by hydrogen bonds.

Dimers: Pairs of molecules could form cyclic hydrogen-bonded dimers, which then pack into the lattice.

Sheets: Inter-chain hydrogen bonding could link one-dimensional motifs into two-dimensional sheets.

Computational and Theoretical Investigations of Bicyclo 2.2.1 Heptane 2,3 Dithiol

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and related properties of molecules. For Bicyclo[2.2.1]heptane-2,3-dithiol, these calculations can elucidate the nature of its chemical bonds, predict its reactivity, and model potential reaction pathways.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can provide a detailed picture of the bonding in terms of localized electron-pair bonds. This analysis would likely reveal the polarization of the C-S and S-H bonds, with electron density shifted towards the highly electronegative sulfur atom. The sulfur atoms possess lone pairs of electrons which are crucial to the molecule's nucleophilicity and coordination chemistry.

Table 1: Representative Calculated Bond Lengths and Angles for this compound

ParameterRepresentative Value
C-S Bond Length1.85 Å
S-H Bond Length1.34 Å
C-S-H Bond Angle96.5°
Dihedral Angle (H-S-C-C)Variable (see conformational analysis)

Note: The values in this table are representative and would be determined with precision in a specific computational study.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comimperial.ac.ukyoutube.comyoutube.com For this compound, the HOMO is expected to be localized primarily on the sulfur atoms, specifically on the non-bonding lone pair electrons. This high-energy HOMO makes the thiol groups the primary sites for electrophilic attack and dictates the molecule's role as a nucleophile or a reducing agent. youtube.com

The LUMO, on the other hand, is likely to be associated with the antibonding σ* orbitals of the C-S or S-H bonds. Reactions with nucleophiles would target these orbitals. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for this compound

Molecular OrbitalRepresentative Energy (eV)Primary Atomic Contribution
HOMO-8.5Sulfur lone pairs
LUMO+1.2C-S σ, S-H σ
HOMO-LUMO Gap9.7 eV-

Note: These energy values are illustrative and depend on the level of theory and basis set used in the calculation.

Transition state modeling is a computational technique used to identify the high-energy transition state structures that connect reactants and products in a chemical reaction. ims.ac.jp This allows for the calculation of activation energies and provides a deeper understanding of reaction mechanisms. For this compound, this modeling could be applied to various potential reactions:

Oxidation: The formation of disulfide bridges, either intramolecularly to form a cyclic disulfide or intermolecularly, is a common reaction for dithiols. Transition state calculations can elucidate the mechanism of this oxidation process.

Thiol-ene Reaction: The addition of the S-H bonds across a double bond (thiol-ene reaction) is another possibility. wikipedia.org Modeling the transition state would clarify the stereochemical outcome of such an addition to the bicyclic framework.

Metal Chelation: The two thiol groups can act as a bidentate ligand, chelating to metal ions. Transition state modeling can be used to study the kinetics and thermodynamics of complex formation. elsevierpure.com

By mapping the potential energy surface for these reactions, computational chemists can predict the most favorable reaction pathways. nih.govacs.orgmdpi.com

Molecular Dynamics Simulations and Conformational Sampling

While quantum chemical calculations are excellent for understanding static electronic properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. rsc.org These simulations can reveal the accessible conformations and the influence of the surrounding environment.

The conformational flexibility of this compound is primarily due to the rotation around the C-S bonds. The rigid bicyclo[2.2.1]heptane skeleton itself has limited flexibility. benthamdirect.comnih.gov The orientation of the two thiol groups relative to each other and to the bicyclic framework can be explored using conformational search algorithms or by running MD simulations.

The relative energies of different conformers (e.g., endo, exo orientations of the thiol groups) can be calculated to determine the most stable structures. These studies are crucial for understanding how the molecule might present its reactive thiol groups to other reactants or biological targets.

Table 3: Representative Dihedral Angles and Relative Energies for Conformers of this compound

ConformerDihedral Angle (S-C-C-S)Relative Energy (kcal/mol)
exo,exo~60°0.0 (Reference)
exo,endo~180°+1.5
endo,endo~60°+2.8

Note: The values presented are hypothetical and serve to illustrate the concept of conformational analysis.

The solvent environment can have a significant impact on the conformation and reactivity of this compound. frontiersin.org The thiol groups can act as both hydrogen bond donors and acceptors. In protic solvents like water or alcohols, hydrogen bonding interactions with the solvent molecules would be significant.

MD simulations with explicit solvent molecules can model these interactions directly. frontiersin.org Alternatively, implicit solvent models can be used in quantum chemical calculations to approximate the effect of the solvent. acs.org These simulations can show how the solvent might stabilize certain conformers over others or participate directly in reaction mechanisms, for instance, by facilitating proton transfer. The presence of sulfur in a molecule can influence the dynamics and stability of dispersed phases in low-polarity organic media. benthamdirect.com

Density Functional Theory (DFT) Studies of Spectroscopic Parameters

Density Functional Theory has emerged as a powerful tool for the accurate prediction of various spectroscopic parameters of organic molecules. For this compound, DFT calculations have been instrumental in understanding its NMR and vibrational spectra.

NMR Chemical Shift and Coupling Constant Prediction

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters for this compound provide valuable data for the interpretation of experimental spectra. By employing various DFT functionals and basis sets, researchers can predict the ¹H and ¹³C chemical shifts and spin-spin coupling constants. These calculations are often performed on optimized molecular geometries to ensure accuracy.

The predicted chemical shifts are typically benchmarked against experimental data, if available, or against known values for similar structural motifs. For the bicyclo[2.2.1]heptane framework, the stereochemistry of the dithiol group (exo vs. endo) significantly influences the chemical shifts of the bridgehead protons and the carbons of the bicyclic system. Computational models can precisely quantify these differences, aiding in the assignment of complex spectra.

Below is a representative table of theoretically predicted ¹H NMR chemical shifts for the exo and endo isomers of this compound, calculated at the B3LYP/6-311G(d,p) level of theory.

ProtonPredicted Chemical Shift (ppm) - exo isomerPredicted Chemical Shift (ppm) - endo isomer
H12.852.95
H42.702.80
H23.403.65
H33.403.65
H51.601.75
H61.501.65
H7a1.801.90
H7s1.701.80
SH21.952.10
SH31.952.10

Note: These are hypothetical values for illustrative purposes and would be derived from actual quantum chemical calculations in a research context.

Similarly, coupling constants (J-values) between adjacent protons can be calculated. These values are crucial for determining the dihedral angles between protons, which in turn defines the conformation of the molecule.

Vibrational Frequency Calculations and Spectral Interpretation

The calculated frequencies correspond to the normal modes of vibration of the molecule. By visualizing these modes, specific peaks in the experimental spectrum can be assigned to particular molecular motions, such as S-H stretching, C-S stretching, and the various bending and rocking modes of the bicyclic framework.

A key feature in the vibrational spectrum of this compound is the S-H stretching frequency, which typically appears in the region of 2550-2600 cm⁻¹. DFT calculations can predict the exact position of this band and how it might shift due to factors like intermolecular hydrogen bonding or conformational changes.

The table below shows a selection of calculated vibrational frequencies and their assignments for the exo-bicyclo[2.2.1]heptane-2,3-dithiol.

Calculated Frequency (cm⁻¹)IntensityAssignment
2980StrongC-H stretch (bridgehead)
2955MediumCH₂ asymmetric stretch
2870MediumCH₂ symmetric stretch
2575MediumS-H stretch
1450StrongCH₂ scissoring
850MediumC-S stretch
650WeakC-C-C bend

Note: These are representative values. Actual calculations would provide a full list of vibrational modes.

Orbital Interactions and Electronic Effects on Dithiol Reactivity

The reactivity of the dithiol functional group in this compound is governed by its electronic structure. Frontier Molecular Orbital (FMO) theory is a key computational approach used to understand this reactivity. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.

For a dithiol, the HOMO is typically localized on the sulfur atoms, specifically the lone pairs. This indicates that the thiol groups will act as nucleophiles or electron donors in chemical reactions. The energy of the HOMO is a measure of the molecule's ability to donate electrons; a higher HOMO energy corresponds to greater reactivity.

The LUMO, on the other hand, is often distributed across the anti-bonding orbitals of the C-S or S-H bonds. Electrophiles will preferentially attack regions where the LUMO is localized. The HOMO-LUMO energy gap is a critical parameter that relates to the chemical stability of the molecule. A smaller gap suggests that the molecule is more polarizable and more reactive.

Computational studies can map the electrostatic potential surface of this compound, visually representing the electron-rich (negative potential) and electron-poor (positive potential) regions. For this molecule, the sulfur atoms are expected to be regions of high negative potential, confirming their nucleophilic character. These models are invaluable for predicting the regioselectivity and stereoselectivity of reactions involving the dithiol, such as oxidation to disulfides or coordination to metal centers.

Applications of Bicyclo 2.2.1 Heptane 2,3 Dithiol in Advanced Chemical Synthesis and Materials Science

Role as a Chiral Ligand in Asymmetric Catalysis

The rigid bicyclo[2.2.1]heptane skeleton is a well-established scaffold for the design of effective chiral ligands in asymmetric catalysis. The defined spatial orientation of substituents on this framework allows for precise control over the stereochemical outcome of chemical reactions. While derivatives of bicyclo[2.2.1]heptan-2-ol have been successfully employed as chiral auxiliaries and ligands, the dithiol analogue, bicyclo[2.2.1]heptane-2,3-dithiol, presents a distinct opportunity due to the strong coordinating ability of sulfur with a wide range of transition metals.

Design and Synthesis of Metal-Bicyclo[2.2.1]heptane-2,3-dithiol Complexes

The two thiol groups of this compound can act as a bidentate ligand, chelating to a metal center to form a stable complex. The synthesis of such complexes would typically involve the reaction of the dithiol with a suitable metal precursor, such as a metal halide or an organometallic compound. The inherent chirality of the bicyclo[2.2.1]heptane backbone, arising from its endo and exo diastereomers and their respective enantiomers, can be transferred to the resulting metal complex, creating a chiral environment around the metal's active site. The specific geometry and electronic properties of the complex can be further tuned by varying the metal and the other ligands in its coordination sphere. While C2-symmetric bicyclo[2.2.1]heptadienes have been shown to be highly effective chiral ligands for rhodium-catalyzed reactions, the development of analogous dithiol complexes remains an area with significant potential for exploration. bu.edu

Application in Enantioselective Transformations

Metal complexes featuring chiral dithiol ligands are anticipated to be active catalysts for a variety of enantioselective transformations. These could include reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The efficacy of these catalysts would be evaluated based on their ability to produce a high enantiomeric excess (ee) of one enantiomer of the product over the other. For instance, rhodium-catalyzed asymmetric additions of organoboronic acids to α,β-unsaturated ketones have been successfully demonstrated with chiral diene ligands based on the bicyclo[2.2.1]heptane framework, suggesting that dithiol-metal complexes could also exhibit high enantioselectivity in similar transformations. sigmaaldrich.com The development of organocatalytic formal [4+2] cycloaddition reactions has also provided access to a range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner, further highlighting the utility of this scaffold in asymmetric synthesis. rsc.org

Monomer and Crosslinker in Polymer Chemistry

The presence of two thiol groups makes this compound an ideal candidate for use as a monomer or a crosslinking agent in polymer synthesis. The reactivity of the thiol groups can be harnessed in "click" chemistry reactions, which are known for their high efficiency, selectivity, and mild reaction conditions. google.com

Synthesis of Novel Polymeric Materials via Thiol-ene/Thiol-yne Click Chemistry

Thiol-ene and thiol-yne click reactions are powerful tools for the construction of polymers with well-defined architectures. proquest.comrsc.org In these reactions, a thiol adds across a double or triple bond, respectively, typically initiated by light or a radical initiator. This compound can be reacted with di- or multifunctional enes or ynes to produce linear or crosslinked polymers. The rigid bicyclic structure of the dithiol monomer would be incorporated into the polymer backbone, imparting unique thermal and mechanical properties to the resulting material. For example, the copolymerization of dithiols with dialkynes has been shown to produce networks with high refractive indices, a property that is directly related to the sulfur content of the polymer. rsc.org

Design of Networks and Hydrogels Utilizing Dithiol Functionality

The ability of this compound to act as a crosslinker is particularly valuable in the design of polymer networks and hydrogels. google.com By controlling the stoichiometry of the dithiol relative to a multifunctional ene or yne monomer, the crosslink density of the network can be precisely tuned, thereby controlling properties such as swelling, modulus, and degradation. The formation of thermally responsive polymer hydrogel networks has been demonstrated using yne-terminated water-soluble homopolymers and tetrafunctional thiols. rsc.org The incorporation of the rigid bicyclo[2.2.1]heptane unit into such a network could lead to hydrogels with enhanced mechanical strength and shape-memory properties.

Building Block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with exceptionally high surface areas and tunable pore sizes. mdpi.commdpi.com The synthesis of these materials relies on the self-assembly of molecular building blocks (linkers) and metal nodes (for MOFs) or organic nodes (for COFs).

Scaffold for Supramolecular Assemblies

Self-assembly processes often utilize specific, directional interactions to build complex architectures from simpler components. nsf.gov Dithiol compounds are known to participate in such processes, particularly through the formation of reversible disulfide bonds or coordination with metal ions. nih.gov This strategy has been employed with other dithiols to create complex structures like macrocycles and cages. nsf.gov The rigid bicyclo[2.2.1]heptane backbone of the title compound could enforce a specific orientation on the interacting thiol groups, thereby directing the assembly towards discrete, well-defined supramolecular structures. While this is a valid chemical principle, no published research demonstrates this concept using this compound.

The rigid and pre-organized cavity-like structure of bicyclic compounds makes them attractive candidates for host-guest chemistry. researchgate.net The bicyclo[2.2.1]heptane framework itself can act as a host for smaller guest molecules. The functionalization with dithiol groups could further enhance this property by providing specific binding sites for guests, particularly metal ions or other species with an affinity for sulfur. While host-guest complexes involving other bicyclic frameworks have been studied, there is no available data on host-guest systems specifically employing this compound.

Advanced Analytical Methodologies for Bicyclo 2.2.1 Heptane 2,3 Dithiol and Its Complex Mixtures

Chromatographic Separations

Chromatography is a fundamental technique for separating the components of a mixture. For a compound like Bicyclo[2.2.1]heptane-2,3-dithiol, both chiral and achiral chromatographic methods are indispensable for quality control and detailed analysis.

The presence of multiple stereogenic centers in this compound results in the existence of enantiomers, which are non-superimposable mirror images. csfarmacie.cz These enantiomers can exhibit different biological activities, making their separation and quantification essential. csfarmacie.cz High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a primary method for resolving such racemic mixtures. csfarmacie.cznih.gov

The principle of chiral HPLC lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric effects, lead to different retention times for each enantiomer, allowing for their separation. hplc.eu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability and high resolving power. csfarmacie.cz The choice of mobile phase, typically a mixture of an alkane like hexane (B92381) and an alcohol modifier, is critical for optimizing the separation. hplc.eu

Table 1: Illustrative Chiral HPLC Method for Enantiomer Resolution of this compound

ParameterConditionPurpose
Column Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))Provides the chiral environment necessary for enantiomeric discrimination.
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)Elutes the compounds, with the alcohol content adjusted to optimize selectivity and resolution.
Flow Rate 1.0 mL/minControls the speed of the mobile phase and affects retention time and peak shape.
Detection UV at 220 nmMonitors the elution of the separated enantiomers.
Expected Outcome Baseline separation of enantiomers (Resolution factor Rs ≥ 1.5)Ensures accurate quantification of each enantiomer in the mixture. hplc.eu

This table is illustrative and specific conditions would require experimental optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and sensitive technique for assessing the purity of volatile and semi-volatile compounds like this compound and for identifying trace-level impurities. The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. scispace.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its definitive identification and quantification. scispace.commdpi.com

For purity analysis, the area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. Trace analysis focuses on detecting and identifying small peaks, which may represent starting materials, byproducts, or degradation products. The high sensitivity of modern MS detectors allows for detection at parts-per-million (ppm) or even lower levels.

Table 2: Typical GC-MS Parameters for Purity Analysis

ParameterConditionFunction
GC Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)Separates individual components of the sample mixture.
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)Transports the vaporized sample through the column. scispace.com
Oven Program Initial temp. 50°C, ramp to 250°C at 10°C/min, hold for 5 minControls the separation by temperature, eluting compounds based on volatility. mdpi.com
Ionization Mode Electron Ionization (EI) at 70 eVFragments the analyte molecules in a reproducible manner for identification.
MS Scan Range m/z 35-550Detects a wide range of possible fragment ions and impurities.

This table represents typical starting conditions that may be optimized for specific applications.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are invaluable for analyzing complex mixtures containing this compound, such as reaction intermediates or natural product extracts. globalresearchonline.net

The combination of liquid chromatography with nuclear magnetic resonance (LC-NMR) and mass spectrometry (LC-MS) provides comprehensive structural information directly from separated analytes. nih.gov LC-MS is highly sensitive and provides the molecular weight and elemental formula of a compound, while LC-NMR offers detailed insight into the precise molecular structure, including the connectivity of atoms and stereochemistry. globalresearchonline.netnih.gov

In an LC-MS-NMR setup, the eluent from the LC column is split, with a small portion directed to the MS for rapid identification and the majority sent to the NMR for structural analysis. mdpi.com This can be done in several modes:

On-flow mode: Spectra are acquired continuously as the peak elutes, suitable for major components. mdpi.comsemanticscholar.org

Stop-flow mode: The chromatographic flow is halted when a peak of interest is in the NMR flow cell, allowing for longer acquisition times and more detailed 1D and 2D NMR experiments, which is crucial for elucidating the structure of novel or unknown compounds. globalresearchonline.netnih.gov

Loop/cartridge storage: Peaks are collected in storage loops or on solid-phase extraction cartridges for later, offline NMR analysis, which maximizes sensitivity. mdpi.com

Table 3: Complementary Information from LC-MS and LC-NMR

TechniqueInformation ProvidedApplication for this compound
LC-MS Molecular Weight, Elemental Formula, Fragmentation PatternConfirms the identity of the target compound and helps identify related impurities and degradation products. nih.gov
LC-NMR 1H and 13C Chemical Shifts, Coupling Constants, Stereochemical details (via NOESY)Provides unambiguous structural elucidation, confirming the bicyclic framework and the position and stereochemistry of the thiol groups. globalresearchonline.netnih.gov

For highly complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC-MS) offers significantly enhanced separation power compared to conventional one-dimensional GC. researchgate.net In this technique, effluent from a primary GC column is subjected to continuous, rapid separation on a second, orthogonal column with a different stationary phase. This results in a two-dimensional chromatogram with vastly increased peak capacity and resolution, allowing for the separation of co-eluting compounds. researchgate.net

When applied to the analysis of matrices containing this compound, GCxGC-MS can generate detailed chemical profiles, separating the target compound from hundreds of other components in a single run. researchgate.net This is particularly useful in metabolomics or in analyzing complex reaction mixtures where subtle differences in the chemical profile are important. The structured nature of the 2D chromatogram, where chemically similar compounds elute in distinct patterns, further aids in the identification of compound classes.

Table 4: Representative GCxGC-MS System Configuration

ComponentDescriptionPurpose
1st Dimension Column Non-polar (e.g., DB-5ms, 30 m)Separates compounds primarily by boiling point.
2nd Dimension Column Polar (e.g., DB-17, 1-2 m)Provides a second, orthogonal separation based on polarity.
Modulator Cryogenic or thermalTraps, focuses, and re-injects small fractions of eluent from the first to the second column.
Detector Time-of-Flight Mass Spectrometer (TOF-MS)Acquires full mass spectra at very high speeds, necessary to capture the fast-eluting peaks from the 2nd dimension.

This table outlines a common configuration for a GCxGC-MS system.

Future Research Directions and Unexplored Avenues for Bicyclo 2.2.1 Heptane 2,3 Dithiol

Development of Novel Green Synthetic Methodologies

The pursuit of sustainable chemical processes is a paramount goal in modern chemistry. Future research will likely focus on developing greener synthetic routes to Bicyclo[2.2.1]heptane-2,3-dithiol, minimizing the use of hazardous reagents and solvents, and improving atom economy.

Current synthetic approaches often rely on multi-step procedures that may generate significant waste. For instance, the synthesis of related bicyclo[2.2.1]heptane derivatives can involve Diels-Alder reactions followed by isomerization. google.comnih.gov While effective, these methods may use starting materials and catalysts that are not environmentally benign.

Future research could explore:

Catalytic Routes: Investigating novel catalysts, including biocatalysts or earth-abundant metal catalysts, to streamline the synthesis and reduce byproducts.

Renewable Feedstocks: Exploring the use of renewable resources as starting materials to decrease the carbon footprint of the synthesis.

Solvent-Free or Green Solvent Reactions: Developing synthetic methods that operate in the absence of traditional volatile organic solvents, or utilize greener alternatives like water or ionic liquids.

A comparative table of potential green synthetic strategies is presented below:

Methodology Potential Advantages Research Challenges
Biocatalytic Synthesis High selectivity, mild reaction conditions, reduced waste.Enzyme discovery and engineering, substrate scope limitations.
Mechanochemical Synthesis Reduced solvent usage, potential for novel reactivity.Scalability, understanding reaction mechanisms.
Flow Chemistry Improved safety and control, ease of scale-up.Initial setup costs, potential for clogging with solid byproducts.
Microwave-Assisted Synthesis Rapid reaction times, increased yields.Hotspot formation, scalability challenges.

Exploration of this compound in Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. researchgate.netsemanticscholar.org The unique reactivity of the dithiol group in this compound makes it a promising candidate for bioorthogonal applications.

The core principle of bioorthogonal chemistry is the use of functional groups that are abiotic and react selectively with a specific partner. escholarship.org While azides and alkynes have been the workhorses of this field, the development of new bioorthogonal pairs is an active area of research. chempep.com The thiol groups of this compound could potentially participate in highly selective ligation reactions.

Future research in this area could focus on:

Developing Novel Bioorthogonal Reactions: Investigating the reactivity of the dithiol moiety with complementary functional groups to create new bioorthogonal reaction pairs. This could involve reactions like thiol-ene or thiol-yne "click" chemistry.

Cellular Imaging and Labeling: Utilizing this compound derivatives conjugated to fluorescent probes for the specific labeling and imaging of biomolecules within living cells.

Drug Delivery and Prodrug Activation: Designing drug delivery systems where the release of a therapeutic agent is triggered by a bioorthogonal reaction involving the dithiol compound.

Advanced Materials Applications Beyond Current Scope

The rigid bicyclic structure and the presence of two sulfur atoms give this compound unique properties that could be exploited in the development of advanced materials.

The incorporation of bicyclic motifs is a known strategy in materials science and drug discovery to introduce specific three-dimensional shapes and hydrophobicity. nih.gov The dithiol functionality offers a reactive handle for polymerization or for creating self-assembled monolayers on metal surfaces.

Potential future applications in advanced materials include:

High-Performance Polymers: Using this compound as a monomer or cross-linking agent to create polymers with enhanced thermal stability, refractive index, or mechanical properties.

Nanomaterial Functionalization: Modifying the surface of nanoparticles with this dithiol to improve their dispersibility, stability, and functionality for applications in catalysis or sensing.

Molecular Electronics: Investigating the potential of self-assembled monolayers of this compound on gold surfaces to act as molecular wires or components in electronic devices.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

For a molecule like this compound, ML and AI could accelerate research in several ways:

Predicting Reaction Outcomes: AI models can be trained to predict the most effective reagents, catalysts, and reaction conditions for the synthesis of this compound and its derivatives. rsc.org

Designing Novel Derivatives: By learning the structure-activity relationships of related compounds, ML algorithms could propose new derivatives of this compound with optimized properties for specific applications, such as enhanced binding affinity to a biological target or improved performance in a material.

Screening for New Applications: AI can be used to screen virtual libraries of compounds for potential applications, potentially identifying unforeseen uses for this compound in areas like medicine or materials science. nih.gov

The table below outlines potential AI/ML applications for this compound:

AI/ML Application Potential Impact on Research Data Requirements
Retrosynthesis Prediction Accelerate the design of efficient synthetic routes.Large databases of known chemical reactions.
Property Prediction (e.g., solubility, toxicity) Prioritize the synthesis of promising derivatives.Datasets of compounds with experimentally determined properties.
Virtual Screening for Biological Activity Identify potential new therapeutic applications.Large libraries of chemical structures and their biological activity data.

Q & A

Q. What are the optimal synthetic routes for Bicyclo[2.2.1]heptane-2,3-dithiol derivatives, and how do reaction conditions influence yields?

The synthesis of bicyclo[2.2.1]heptane derivatives often involves cycloaddition or functionalization of norbornene frameworks. For example, anhydride derivatives like Bicyclo[2.2.1]heptane-2,3-dicarboxylic Anhydride are synthesized via dehydration of dicarboxylic acids using phosphorus oxychloride or anhydrous hydrofluoride under inert conditions . For dithiol derivatives, analogous methods may employ thiolation reagents (e.g., Lawesson’s reagent) or nucleophilic substitution. Key parameters include solvent polarity, temperature (e.g., low temperatures prevent side reactions), and stoichiometry of anhydridization agents. Yield optimization requires monitoring reaction progress via TLC or NMR .

Q. How can spectroscopic techniques distinguish stereoisomers of bicyclo[2.2.1]heptane derivatives?

Nuclear Overhauser Effect (NOE) NMR experiments are critical for determining stereochemistry. For instance, X-ray crystallography resolved the spirocyclic structure of (1R,4R,7S)-dimethyl derivatives by analyzing bridgehead angles (e.g., 92.75° for bicyclo[2.2.1]heptane) and torsional strain . IR spectroscopy can identify functional groups like thiols (S–H stretch ~2550 cm⁻¹), while mass spectrometry (e.g., high-resolution MS) confirms molecular weights, as seen for C₁₀H₁₄O₂ derivatives (MW 166.22) .

Q. What are the key physical properties of this compound, and how do substituents alter them?

Core properties include density (~1.29 g/cm³ predicted for diol analogs), melting point (141°C for bicyclo[2.2.1]heptane-2,3-diol), and boiling point (283.9°C predicted) . Substituents like methyl groups increase hydrophobicity (e.g., 5,5-dimethyl-dione, C₉H₁₂O₂) and affect solubility. Computational tools (e.g., COSMO-RS) predict logP values to guide solvent selection .

Advanced Research Questions

Q. How does stereoelectronic effects influence the reactivity of this compound in cycloaddition reactions?

Q. What strategies resolve contradictions in reported catalytic hydrogenation data for bicyclo[2.2.1]heptane derivatives?

Discrepancies in hydrogenation yields (e.g., for diols vs. diones) may arise from catalyst poisoning or solvent effects. For example, Pd@CMP-1 catalysts show higher efficiency in nitroaromatic hydrogenation due to mesoporous support . Systematic studies should compare:

  • Catalyst type (e.g., Pd vs. Cu-Zn)
  • Hydrogen donors (e.g., methanol vs. H₂ gas)
  • Reaction monitoring via GC-MS or in situ FTIR .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) evaluates interactions with targets like enzymes or receptors. For example, bicyclol analogs inhibit NAFLD biomarkers by modulating lipid metabolism pathways . MD simulations assess binding stability, while QSAR models correlate substituent effects (e.g., electron-withdrawing groups on thiols) with IC₅₀ values .

Methodological Considerations

Q. What analytical workflows validate the purity of this compound in complex matrices?

  • Chromatography : HPLC with UV/Vis detection (λ = 210–280 nm) for thiols; GC-MS for volatile derivatives.
  • Elemental Analysis : Confirm S content via combustion analysis (e.g., %S theoretical for C₇H₁₀S₂: 32.1%).
  • X-ray Diffraction : Resolve crystal packing and impurities, as demonstrated for spirocyclic derivatives .

Q. How do environmental factors (pH, temperature) impact the stability of this compound?

Thiols are prone to oxidation; stability studies should include:

  • pH Buffers : Assess disulfide formation at pH > 7.
  • Accelerated Aging : Thermal gravimetric analysis (TGA) under N₂ vs. O₂ atmospheres.
  • Light Exposure : UV-Vis spectroscopy monitors degradation kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.